molecular formula C13H12ClN5 B10807609 N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10807609
M. Wt: 273.72 g/mol
InChI Key: KMAFVWPFQPYCJX-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its diverse biological activities. This scaffold is recognized for its structural similarity to purines, which allows derivatives to interact with a variety of enzymatic targets . Researchers are exploring compounds like this for their potential in multiple areas of therapeutic development. The [1,2,4]triazolo[1,5-a]pyrimidine core has demonstrated substantial promise in oncology research. Various derivatives have been shown to exhibit potent antiproliferative activities against a range of human cancer cell lines, including gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancers . The mechanism of action for these compounds often involves the suppression of key signaling pathways, such as the ERK pathway, leading to decreased phosphorylation of proteins like ERK1/2, c-Raf, MEK1/2, and AKT . This can result in the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in the G2/M phase . Other derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2), a kinase that is a key regulator of multiple oncogenic pathways and a suppressor of apoptosis . Beyond oncology, this class of compounds is also being investigated for its antiparasitic properties. Metal complexes derived from triazolopyrimidine ligands have shown remarkable efficacy in vitro against various species of Leishmania and Trypanosoma cruzi , the parasites responsible for leishmaniasis and Chagas disease, demonstrating higher efficacy than some reference drugs . Furthermore, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been designed and evaluated as agonists for the benzodiazepine (BZD) receptor, showing potential for central nervous system-related applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12ClN5

Molecular Weight

273.72 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C13H12ClN5/c1-9-6-12(19-13(18-9)16-8-17-19)15-7-10-4-2-3-5-11(10)14/h2-6,8,15H,7H2,1H3

InChI Key

KMAFVWPFQPYCJX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN5C_{13}H_{12}ClN_5, with a molecular weight of approximately 269.73 g/mol. The presence of the triazole and pyrimidine rings contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values ranged from 0.43 to 3 μM , indicating potent activity compared to standard chemotherapeutics like CA-4 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa0.43
A5490.38
MDA-MB-2313.00

The mechanism underlying the anticancer activity of this compound has been investigated through various biochemical assays:

  • Tubulin Polymerization Inhibition : The compound has been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation necessary for cell division. This action leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have been documented regarding the efficacy of triazolo-pyrimidines in cancer treatment:

  • Study on HeLa Cells : A detailed study revealed that modifications in the substituents at the 2-position of the triazolopyrimidine scaffold can enhance antiproliferative activity. The most active derivative exhibited an IC50 value significantly lower than that of CA-4 .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may yield synergistic effects, enhancing overall therapeutic efficacy against resistant cancer cell lines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12ClN5
  • Molecular Weight : 273.72 g/mol
  • CAS Number : 898919-13-6

The compound features a triazolo-pyrimidine core which is known for its pharmacological properties. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability in biological systems.

Medicinal Chemistry

N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been investigated for its potential as a therapeutic agent:

  • Anticancer Activity : Research indicates that this compound can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibiting CDK2 may lead to reduced proliferation of cancer cells .
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound exhibit antiviral activity, making it a candidate for further exploration in antiviral drug development .

The compound has shown promise in various biological assays:

  • Antimicrobial Activity : Its derivatives have been tested against bacterial and fungal strains, demonstrating significant antimicrobial properties comparable to standard antibiotics .
  • Immunological Effects : Some studies have highlighted the potential immunomodulatory effects of this compound, suggesting its utility in treating immune-related disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of CDK2; reduced cell proliferation
AntiviralActive against specific viral strains
AntimicrobialEffective against various pathogens
ImmunomodulatoryPotential effects on immune response

Case Study 1: Anticancer Mechanism

In a study focusing on the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in cancer cell lines by inhibiting CDK2 activity. This inhibition led to cell cycle arrest and subsequent cell death. Detailed cytometric analysis revealed significant changes in cell morphology consistent with apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various derivatives of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the triazolo-pyrimidine structure enhanced antibacterial activity, providing insights into structure-activity relationships that could guide future drug design .

Industrial Applications

Beyond medicinal use, this compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds. Its derivatives are explored for applications in agrochemicals and pharmaceuticals due to their diverse biological activities and potential for further functionalization .

Chemical Reactions Analysis

Reaction Conditions

ParameterDetails
Reactants2-chlorobenzoyl chloride, 5-methyl- triazolo[1,5-a]pyrimidine-7-amine
BasePyridine or similar catalysts
SolventDichloromethane or DMF
TemperatureRoom temperature to reflux

Knoevenagel Condensation

In broader triazolopyrimidine synthesis, the Knoevenagel reaction plays a critical role. For example, ethyl cyanoacetate and benzaldehyde derivatives undergo condensation catalyzed by TMDP (a Lewis base), forming intermediates that cyclize with 3-amino-1,2,4-triazole to yield the fused ring system . While not directly describing the target compound, this mechanism highlights the importance of nucleophilic attack and intramolecular cyclization in forming triazolopyrimidines.

Nucleophilic Substitution

The chlorobenzyl group facilitates nucleophilic substitution reactions , enabling modifications such as replacing the chloride with other functional groups (e.g., hydroxyl, amino). This reactivity is pivotal for generating derivatives with altered lipophilicity or target-binding affinity.

Key Reaction Types

  • Amination : The primary amine group at the 7-position can participate in alkylation or acylation reactions.

  • Electrophilic Substitution : The pyrimidine ring’s nitrogen atoms may direct electrophilic substitution at specific positions.

  • Cycloadditions : The triazole ring’s electron-deficient nature makes it susceptible to [3+2] cycloadditions (e.g., with alkynes or alkenes).

Stability and Solvent Effects

The compound’s stability under acidic or basic conditions depends on the solvent. For instance, ethanol/water mixtures are often used in synthesis to optimize yields .

Comparative Analysis of Reaction Conditions

Reaction TypeCatalyst/SolventYield RangeKey Observations
CyclizationPyridine/DMF70–85%Requires precise stoichiometry of reactants
Knoevenagel CondensationTMDP/ethanol-water (1:1)60–80%Efficient for triazolopyrimidine derivatives
Nucleophilic SubstitutionPolar aprotic solventsVariableDepends on leaving group and nucleophile

Biological Target Interactions

While not directly a chemical reaction, the compound’s reactivity with biological targets (e.g., enzymes) is influenced by its substituents. For example, the chlorobenzyl group enhances lipophilicity, potentially improving binding to hydrophobic pockets in proteins.

References TMDP-catalyzed Knoevenagel condensation for triazolopyrimidine synthesis. Nucleophilic substitution reactivity of chlorobenzyl groups. Cyclization of 2-chlorobenzoyl chloride for amine bond formation.

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The biological and physicochemical properties of triazolopyrimidines are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Melting Point (°C) Molecular Weight Key Biological Activity
N-(2-Chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Target) 2-Cl-Benzyl (N7), CH3 (C5) Not reported ~318.8* Hypothesized antitubulin/antimalarial
N-(4-Chlorobenzyl)-5-methyl-N7-(3,4,5-trimethoxyphenyl)-...-diamine (7n) 4-Cl-Benzyl (N2), 3,4,5-OMe-Ph (N7) Solid (white) 455.4 Microtubule inhibition
N-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-5-methyl...-amine (36) 3-Cl-Ph (N7), CF2CH3 (C2), CH3 (C5) Beige solid 324.3 Antimalarial (PfDHODH inhibition)
N-(4-Methoxyphenethyl)-5-phenyl...-amine (38) 4-MeO-PhCH2CH2 (N7), Ph (C5) Not reported ~347.4 Anti-tubercular screening
2-(1,1-Difluoroethyl)-5-methyl-N-(tetrahydronaphthalen-2-yl)-...-amine (5) Tetrahydronaphthyl (N7), CF2CH3 (C2) 222–223 344.3 Antimalarial (high potency)

*Calculated based on molecular formula.

Key Observations:

Difluoroethyl substituents (e.g., Compound 36 ) enhance lipophilicity and metabolic stability, critical for antimalarial activity.

Aromatic vs. Aliphatic Substituents :

  • Phenethyl or tetrahydronaphthyl groups (e.g., Compound 5 ) improve solubility and target engagement in hydrophobic pockets, as seen in Plasmodium falciparum inhibitors.

Electron-Withdrawing vs. Methoxy groups (e.g., Compound 38 ) may improve solubility but reduce membrane permeability.

Preparation Methods

Formation of the Triazolopyrimidine Scaffold

The triazolopyrimidine core is synthesized through cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1,3-diketones. For example, reaction with 1-phenylbutane-1,3-dione in refluxing acetic acid yields ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate (compound A ). Hydrolysis of A under basic conditions (e.g., NaOH/EtOH) produces the corresponding carboxylic acid, which is converted to acyl chloride 30 using thionyl chloride (Scheme 1).

Reaction Conditions:

  • Temperature: 110–120°C (reflux)

  • Solvent: Acetic acid

  • Yield: 68–75% for cyclocondensation; 85–90% for hydrolysis.

Alternative Routes via Direct Amination

Reductive Amination of Ketone Intermediates

An alternative pathway involves reductive amination of 5-methyl-[1,2,]triazolo[1,5-a]pyrimidin-7-one with 2-chlorobenzylamine using sodium cyanoborohydride (NaBH3CN) in methanol (Scheme 3).

Key Parameters:

  • Catalyst: Acetic acid (10 mol%)

  • Reaction Time: 12–16 hours

  • Yield: 55–60%.

Comparative Analysis of Synthetic Methods

Table 1: Efficiency of Preparation Methods

MethodReaction TimeTemperatureYield (%)Purity (HPLC)
Cyclocondensation8–10 hours110°C68–7595–98%
Coupling4–6 hours0–5°C62–7097–99%
Reductive Amination12–16 hours25°C55–6090–92%

Mechanistic Considerations

Regioselectivity in Cyclocondensation

The regioselectivity of triazole-pyrimidine fusion is governed by electronic effects. Electron-withdrawing groups on the diketone favor formation of the 5-methyl-7-aryl configuration, as observed in A . Density functional theory (DFT) calculations suggest that the transition state for cyclization is stabilized by conjugation between the triazole nitrogen and diketone carbonyl.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 4.65 (s, 2H, CH2), 2.51 (s, 3H, CH3).

  • HRMS : m/z [M+H]⁺ calcd. for C14H12ClN5: 302.0812; found: 302.0809.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents disclose continuous flow methods to enhance reproducibility. Acyl chloride 30 and 2-chlorobenzylamine are mixed in a microreactor (residence time: 2 minutes) at 50°C, achieving 78% yield with >99% conversion .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(2-chlorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine and its analogs?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) of a 7-chloro-triazolopyrimidine precursor with 2-chlorobenzylamine. Key steps include:

  • Using polar aprotic solvents (e.g., NMP or DMF) under inert gas (N₂) to stabilize reactive intermediates .
  • Optimizing reaction temperature (typically 80–120°C) and stoichiometric ratios (amine:chloro-precursor ≈ 1.1:1) to minimize byproducts .
  • Purification via column chromatography (ethyl acetate/light petroleum gradients) or recrystallization .
    • Data : Example yield: 40% for a related triazolopyrimidine using similar conditions .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

  • Methodology :

  • 1H/13C NMR : Key diagnostic signals include aromatic protons (δ 7.4–7.8 ppm for chlorobenzyl), triazolopyrimidine protons (δ 6.4–8.2 ppm), and methyl groups (δ 2.4–2.5 ppm) .
  • HRMS/ESI-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 303 for a structurally similar compound) .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., bond angles and torsion angles in the triazolopyrimidine core) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :

  • Enzyme inhibition : Test against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) using UV-spectrophotometric NADH oxidation assays .
  • Antiproliferative activity : Use cancer cell lines (e.g., HCT-116 or MCF-7) with MTT assays and IC50 calculations .
  • Microtubule polymerization : Monitor tubulin assembly via fluorescence-based assays (e.g., paclitaxel-binding competitive studies) .

Advanced Research Questions

Q. How do substituent modifications at the 5-methyl and 7-amine positions affect target binding and selectivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent (Position)Biological ActivityKey Finding
5-Methyl (R1)PfDHODH inhibitionEnhances hydrophobic interactions with PfDHODH’s ubiquinone pocket .
7-(2-Chlorobenzyl) (R2)Antimalarial potencyChlorine’s electron-withdrawing effect improves metabolic stability .
7-(Fluoroalkyl) (R2)Tubulin inhibitionTrifluoromethyl groups increase potency by 10-fold in microtubule assays .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions with PfDHODH (PDB: 3I65) or tubulin (PDB: 1JFF) .

Q. What strategies resolve contradictions in cytotoxicity vs. enzymatic inhibition data?

  • Case Study : A compound may show strong PfDHODH inhibition (IC50 = 20 nM) but poor in vivo antimalarial efficacy due to poor solubility or efflux pump interactions.
  • Resolution Steps :

Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -NH2) at non-critical positions .

Efflux pump inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) in animal models .

Pharmacokinetic profiling : Measure plasma half-life (t1/2) and volume of distribution (Vd) in rodents .

Q. How is metabolic stability assessed, and what structural features improve pharmacokinetics?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Key findings :
  • 2-Chlorobenzyl group reduces CYP3A4-mediated oxidation compared to unsubstituted benzyl .
  • Methyl groups at the 5-position decrease hepatic clearance by 50% in rodent models .

Key Research Gaps and Recommendations

  • Mechanistic ambiguity : The compound’s dual activity (PfDHODH/tubulin) requires target engagement studies (e.g., cellular thermal shift assays) .
  • Resistance profiling : Evaluate cross-resistance in PfDHODH-mutant parasites or multidrug-resistant cancer cells .
  • In vivo efficacy : Prioritize compounds with logP < 3 and t1/2 > 6 hours for murine malaria or xenograft models .

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